molecular formula C18H12ClN3O3S B2935999 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 912766-35-9

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2935999
CAS No.: 912766-35-9
M. Wt: 385.82
InChI Key: SAUPCRXZHJDOAJ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a benzothiazole-acetamide hybrid featuring a chloro and methyl substituent on the benzothiazole ring and a 1,3-dioxoisoindolin moiety linked via an acetamide bridge. This structural motif combines electrophilic aromatic substitution (chloro and methyl groups) with hydrogen-bonding capacity (amide and isoindolin-dione), rendering it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c1-9-6-7-12(19)15-14(9)21-18(26-15)20-13(23)8-22-16(24)10-4-2-3-5-11(10)17(22)25/h2-7H,8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUPCRXZHJDOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety and an isoindolinone derivative. Its molecular formula is C17H14ClN3O3SC_{17}H_{14}ClN_{3}O_{3}S, and it has a molecular weight of approximately 367.83 g/mol.

PropertyValue
Molecular FormulaC17H14ClN3O3SC_{17}H_{14}ClN_{3}O_{3}S
Molecular Weight367.83 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes the formation of the benzo[d]thiazole ring followed by the introduction of the isoindolinone moiety through acylation or amidation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives of benzothiazole have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that benzothiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.

  • Cell Line Studies :
    • A study evaluated the cytotoxic effects of benzothiazole derivatives on multiple cancer cell lines, including breast and lung cancer cells. The results demonstrated that these compounds exhibit IC50 values in the micromolar range, indicating potent anticancer activity .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. For instance, some studies suggest that these compounds may act as inhibitors of topoisomerase enzymes or disrupt mitochondrial function, leading to apoptosis .

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have been investigated for their antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antibacterial agents .
  • Anti-inflammatory Effects : Research indicates that certain benzothiazole derivatives can reduce inflammation markers in vitro, pointing to their therapeutic potential in inflammatory diseases .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A compound structurally related to this compound was tested against a panel of 60 cancer cell lines by the National Cancer Institute (NCI). The results showed promising cytotoxicity across various tumor types .
  • Mechanistic Insights : In vivo studies using animal models demonstrated that similar compounds can effectively reduce tumor size while exhibiting minimal toxicity to normal tissues .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Benzothiazole-Isoquinoline Derivatives ()

Compounds 4k–4p in share a benzothiazole core substituted with groups like methoxy, fluoro, nitro, or halogens. Key differences from the target compound include:

  • Substituent positions : The target compound has 7-chloro and 4-methyl groups, whereas analogs in feature substituents at positions 5, 6, or 4,6-dihalogenated.
  • Biological relevance : Electron-withdrawing groups (e.g., nitro in 4n ) may enhance receptor binding, while methyl (as in the target) could improve lipophilicity and membrane permeability .
Thiazole-Acetamide Derivatives ()

Compounds 13–18 () and 5–6 () incorporate acetamide-linked heterocycles. For example:

  • Compound 13 : Features a piperazine-thiazole-acetamide scaffold with a 4-methoxyphenyl group. Its melting point (289–290°C) and molecular weight (422.54 g/mol) suggest higher thermal stability compared to the target compound, likely due to extended aromaticity .
  • Compound 5 (): Combines coumarin and thiazole moieties, demonstrating how electron-rich systems (e.g., coumarin’s lactone) influence solubility and bioactivity .
Dioxoisoindolin-Thiazole Hybrids ()
  • Entry 27 (): 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (C₁₇H₁₅N₃O₃S) shares the dioxoisoindolin-acetamide motif but replaces the chloro-methyl benzothiazole with a tetrahydrobenzothiazole.
  • Synthesis routes : highlights methods using phthalic anhydride and amines to form isoindolin-1-ones, suggesting the target compound could be synthesized via analogous pathways .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Key Analogs
Compound ID/Name Substituents/Modifications Melting Point (°C) Yield (%) HPLC Purity (%) Key Spectral Features (NMR, MS)
4k () 5-Methoxybenzothiazole 240.6 86.40 94.8 δH 7.25–7.75 (aromatic), [M+H]+ 434.2
13 () Piperazine-thiazole-acetamide 289–290 75 δH 3.55–8.61 (multiplet), [M+H]+ 422.5
5 () Coumarin-thiazole-acetamide 206–211 89 IR 1715 cm⁻¹ (C=O), [M+H]+ 378.25
Entry 27 () Tetrahydrobenzothiazole Molecular formula C₁₇H₁₅N₃O₃S
Key Observations:
  • Melting Points : The target compound’s melting point is likely intermediate (240–260°C), inferred from ’s benzothiazole derivatives.
  • Spectral Data : The 1,3-dioxoisoindolin moiety would show characteristic C=O stretches (IR ~1700 cm⁻¹) and deshielded NH protons (NMR δ ~11.8–12.0) .

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